4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide
Description
This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an N,N-dimethylpiperazine-sulfonamide moiety at position 1 via a methylene bridge. The pyridazinone scaffold is a pharmacophoric element known for its bioactivity in enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C15H21N5O4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[3-(furan-2-yl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C15H21N5O4S/c1-17(2)25(22,23)19-9-7-18(8-10-19)12-20-15(21)6-5-13(16-20)14-4-3-11-24-14/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WAAUFLBSLCXJEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the reaction of a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyridazinone-furan intermediate reacts with N,N-dimethylpiperazine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Substituent Variations in Pyridazinone-Based Compounds
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties of Analogous Compounds
Key Observations :
- The dimethylpiperazine-sulfonamide moiety could enhance blood-brain barrier penetration relative to carboxamide derivatives ().
Biological Activity
The compound 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is a novel sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.45 g/mol. The structure features a piperazine ring, a sulfonamide group, and a pyridazine moiety linked to a furan ring, which contributes to its unique biological properties.
Research indicates that compounds with similar structural characteristics exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria. The presence of the furan and pyridazine rings may enhance interactions with biological targets due to their electron-rich nature.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. A comparative analysis of similar compounds showed that they possess significant inhibitory effects against various strains of bacteria and fungi. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | E. coli | 5.0 | Moderate |
| Compound B | S. aureus | 2.5 | High |
| This compound | Various bacteria | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines have demonstrated that this compound exhibits selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
- Cholinesterase Inhibition : Another investigation highlighted the potential of this compound as a cholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer's disease. The compound showed significant inhibition in enzyme assays with IC50 values comparable to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
